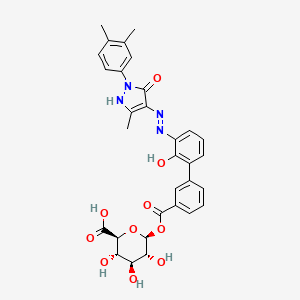

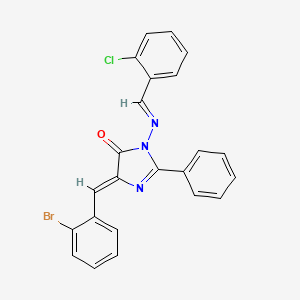

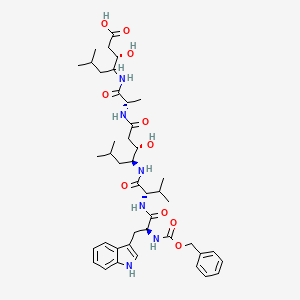

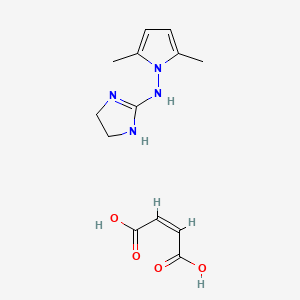

N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L9426 is a 40V N-Channel Enhancement Mode MOSFET (Metal-Oxide-Semiconductor Field-Effect Transistor). This compound is known for its high switching speed, low gate charge, and improved dv/dt capability. It is widely used in various electronic applications due to its efficient performance and reliability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of L9426 involves the synthesis of the MOSFET structure, which includes the deposition of multiple layers of materials such as silicon, silicon dioxide, and metal contacts. The process typically involves:

Oxidation: Silicon wafers are oxidized to form a layer of silicon dioxide.

Photolithography: A photoresist is applied, and the desired pattern is transferred using ultraviolet light.

Etching: The exposed areas are etched away to create the desired structure.

Doping: Impurities are introduced to modify the electrical properties of the silicon.

Metal Deposition: Metal contacts are deposited to form the source, drain, and gate terminals.

Industrial Production Methods

In industrial settings, the production of L9426 MOSFETs involves large-scale semiconductor fabrication processes. These processes are carried out in cleanroom environments to prevent contamination and ensure high-quality production. Techniques such as chemical vapor deposition, plasma-enhanced chemical vapor deposition, and sputtering are commonly used in the production of MOSFETs .

Analyse Chemischer Reaktionen

Types of Reactions

L9426 MOSFETs undergo various chemical reactions during their fabrication and operation:

Oxidation: Formation of silicon dioxide layers.

Reduction: Removal of oxides during etching processes.

Substitution: Doping of silicon with impurities to alter its electrical properties.

Common Reagents and Conditions

Oxidation: Oxygen or steam at high temperatures.

Reduction: Hydrofluoric acid for oxide removal.

Doping: Phosphorus or boron sources for n-type or p-type doping, respectively.

Major Products Formed

Silicon Dioxide: Formed during oxidation.

Doped Silicon: Modified electrical properties due to doping.

Metal Contacts: Deposited during metal deposition processes.

Wissenschaftliche Forschungsanwendungen

L9426 MOSFETs have a wide range of applications in scientific research and industry:

Chemistry: Used in analytical instruments and sensors.

Biology: Employed in bioelectronic devices and medical diagnostics.

Medicine: Integrated into medical imaging equipment and therapeutic devices.

Industry: Utilized in power electronics, automotive systems, and consumer electronics

Wirkmechanismus

The mechanism of action of L9426 MOSFETs involves the control of electrical current flow through the semiconductor channel. When a voltage is applied to the gate terminal, it creates an electric field that modulates the conductivity of the channel, allowing or blocking the flow of current. This mechanism is crucial for switching and amplification applications in electronic circuits .

Vergleich Mit ähnlichen Verbindungen

L9426 MOSFETs can be compared with other similar compounds such as:

IRF540N: Another N-Channel MOSFET with similar voltage and current ratings.

STP55NF06: Known for its high current handling capability.

IRLB8721: Features low on-resistance and high efficiency.

Uniqueness

L9426 stands out due to its combination of high switching speed, low gate charge, and improved dv/dt capability, making it suitable for high-performance applications .

Conclusion

L9426 MOSFETs are essential components in modern electronics, offering high efficiency and reliability. Their unique properties and wide range of applications make them valuable in various scientific and industrial fields.

Eigenschaften

CAS-Nummer |

89151-79-1 |

|---|---|

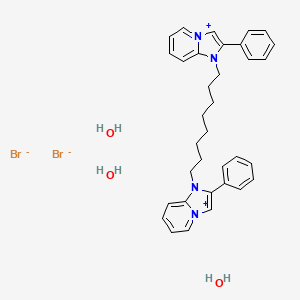

Molekularformel |

C13H18N4O4 |

Molekulargewicht |

294.31 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;N-(2,5-dimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H14N4.C4H4O4/c1-7-3-4-8(2)13(7)12-9-10-5-6-11-9;5-3(6)1-2-4(7)8/h3-4H,5-6H2,1-2H3,(H2,10,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

JNTDLVIGSXZBQD-BTJKTKAUSA-N |

Isomerische SMILES |

CC1=CC=C(N1NC2=NCCN2)C.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CC1=CC=C(N1NC2=NCCN2)C.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.